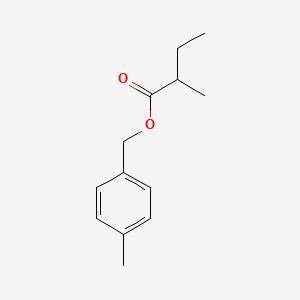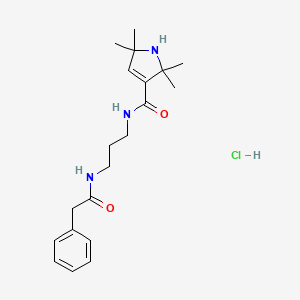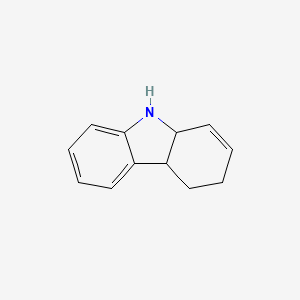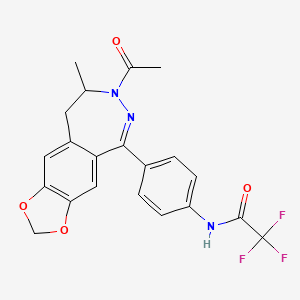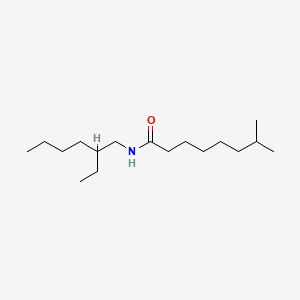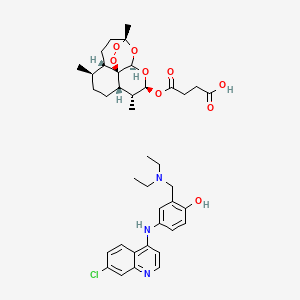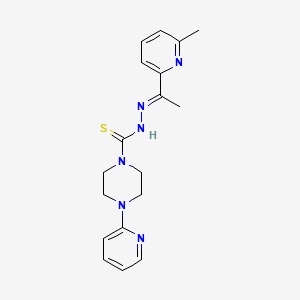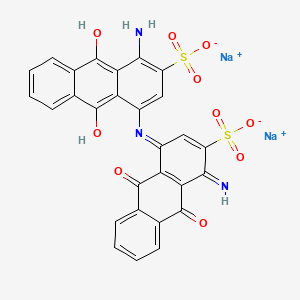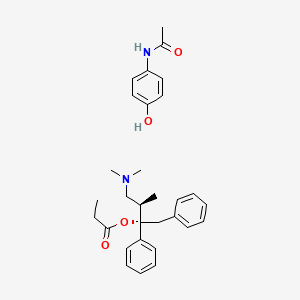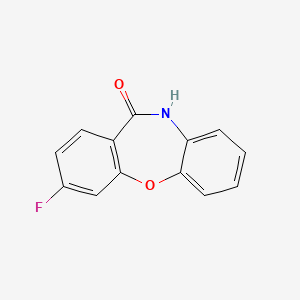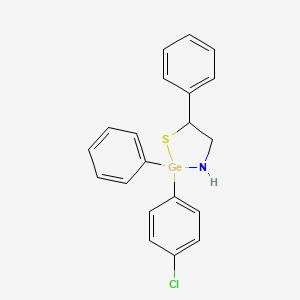
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is a complex organogermanium compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of germanium adds to its novelty and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine typically involves the reaction of p-chlorophenyl, diphenyl, and thiazole derivatives with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 100-150°C) for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine involves its interaction with biological molecules through its thiazole ring and germanium atom. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazole
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-oxazole
- 2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-selenazole
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its analogs. The germanium atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry .
Propriétés
Numéro CAS |
102367-73-7 |
|---|---|
Formule moléculaire |
C20H18ClGeNS |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C20H18ClGeNS/c21-17-11-13-19(14-12-17)22(18-9-5-2-6-10-18)23-15-20(24-22)16-7-3-1-4-8-16/h1-14,20,23H,15H2 |
Clé InChI |
HFGBPIIBBUFOPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(S[Ge](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


